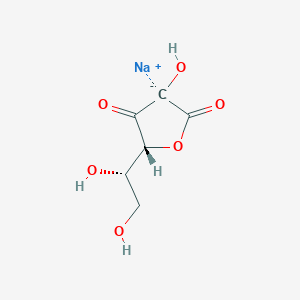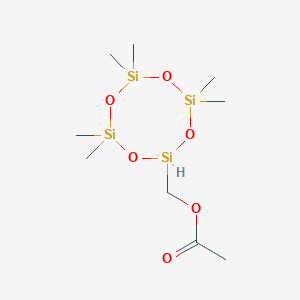
Methoxy(triethyleneoxy)undecyltrimethoxysilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methoxy(triethyleneoxy)undecyltrimethoxysilane: is a chemical compound with the molecular formula C21H46O7Si and a molecular weight of 438.68 g/mol . It is known for its hydrophilic surface modification properties and is commonly used in various industrial applications, including surface treatments and coatings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound is typically synthesized through a multi-step reaction process involving the reaction of triethylene glycol with undecyltrimethoxysilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of Methoxy(triethyleneoxy)undecyltrimethoxysilane involves large-scale chemical reactors where the raw materials are mixed and reacted under optimized conditions to ensure high yield and purity. The process may also include purification steps to remove any impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Methoxy(triethyleneoxy)undecyltrimethoxysilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alkanes.
Substitution: Substitution reactions can replace one or more of the methoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Alkanes and alkenes.
Substitution: Derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: In chemistry, Methoxy(triethyleneoxy)undecyltrimethoxysilane is used as a coupling agent to improve the adhesion between organic and inorganic materials. It is also employed in the synthesis of hybrid materials with enhanced properties.
Biology: In biological research, the compound is used to modify surfaces of biological materials to improve their biocompatibility and functionality. It is also used in the development of drug delivery systems.
Medicine: In the medical field, this compound is used in the preparation of medical devices and implants to enhance their performance and longevity. It is also used in tissue engineering applications.
Industry: In industry, the compound is used for surface treatments of various materials, including glass, ceramics, and metals. It is also used in the production of coatings and adhesives to improve their properties.
Mécanisme D'action
The mechanism by which Methoxy(triethyleneoxy)undecyltrimethoxysilane exerts its effects involves the formation of siloxane bonds with the surface of materials. These bonds enhance the hydrophilicity and adhesion properties of the treated surfaces. The molecular targets and pathways involved include the surface functional groups and the chemical environment of the material being treated.
Comparaison Avec Des Composés Similaires
Trimethoxy(propyleneoxy)undecylsilane
Methoxy(triethyleneoxy)decyltrimethoxysilane
Methoxy(triethyleneoxy)dodecyltrimethoxysilane
Uniqueness: Methoxy(triethyleneoxy)undecyltrimethoxysilane is unique in its balance of hydrophilic and hydrophobic properties, making it suitable for a wide range of applications. Its specific chain length and functional groups provide distinct advantages in surface modification and material compatibility compared to similar compounds.
Propriétés
IUPAC Name |
trimethoxy-[11-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]undecyl]silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H46O7Si/c1-22-15-16-27-19-20-28-18-17-26-14-12-10-8-6-5-7-9-11-13-21-29(23-2,24-3)25-4/h5-21H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLUYYFGPPSVTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCCCCCCCCCC[Si](OC)(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H46O7Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(5-Methoxy-1h-indol-3-yl)methyl]amine hydrochloride](/img/structure/B8037921.png)
![(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)methanamine;dihydrochloride](/img/structure/B8037926.png)




![N-[(Z)-3-phenylprop-2-enyl]-1-triethoxysilyl-N-(1-triethoxysilylpropyl)propan-1-amine;hydrochloride](/img/structure/B8037972.png)






